N-[2-methoxy-4-(3-pyridinyl)phenyl]acetamide
Overview
Description
N-[2-methoxy-4-(3-pyridinyl)phenyl]acetamide is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 242.105527694 g/mol and the complexity rating of the compound is 283. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic Hydrogenation and Green Synthesis
N-[2-methoxy-4-(3-pyridinyl)phenyl]acetamide demonstrates its utility in the green synthesis of compounds like N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes. The employment of novel Pd/C catalysts for hydrogenation indicates its potential for eco-friendly chemical processes, emphasizing the reduction of hazardous substances in industrial production (Zhang Qun-feng, 2008).
Pharmaceutical Development
The compound's role extends to pharmaceutical development, where its derivatives are investigated for their anticancer properties. For instance, 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives have shown appreciable cancer cell growth inhibition, illustrating the compound's capacity as a scaffold for designing new anticancer agents (M. M. Al-Sanea, D. G. Parambi, et al., 2020).
Biological and Chemical Studies
Moreover, this compound and its analogs serve as key subjects in biological and chemical studies, offering insights into enzyme inhibition and the synthesis of complex molecules. For example, its derivatives have been evaluated for PTP1B inhibitory activity, contributing to antidiabetic research by correlating structural modifications with biological outcomes (A. Saxena et al., 2009).
Material Science and Chemistry
The compound's relevance is also evident in material science and chemistry, where it aids in the development of novel reagents and materials. Its derivatives have been utilized in the synthesis of N-alkylacetamides, showcasing their role in creating functional groups essential for pharmaceutical products (Takeo Sakai et al., 2022).
Properties
IUPAC Name |
N-(2-methoxy-4-pyridin-3-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10(17)16-13-6-5-11(8-14(13)18-2)12-4-3-7-15-9-12/h3-9H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNMTKRQJUMBMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=CN=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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